molecular formula C29H35ClN2O5 B12033707 4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033707
M. Wt: 527.0 g/mol
InChI Key: DUEXNGUJYZTVOF-IMVLJIQESA-N
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Description

4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of 4-Butoxy-3-methylbenzoyl chloride: This intermediate is prepared by reacting 4-Butoxy-3-methylbenzoic acid with thionyl chloride.

    Acylation Reaction: The 4-Butoxy-3-methylbenzoyl chloride is then reacted with 4-chlorophenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base to form the pyrrolone ring.

    Introduction of the Morpholinyl Group: The final step involves the reaction of the intermediate with 3-(4-morpholinyl)propylamine to introduce the morpholinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the butoxy group and the specific substitution pattern on the benzoyl and pyrrolone rings make 4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one unique

Properties

Molecular Formula

C29H35ClN2O5

Molecular Weight

527.0 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H35ClN2O5/c1-3-4-16-37-24-11-8-22(19-20(24)2)27(33)25-26(21-6-9-23(30)10-7-21)32(29(35)28(25)34)13-5-12-31-14-17-36-18-15-31/h6-11,19,26,33H,3-5,12-18H2,1-2H3/b27-25+

InChI Key

DUEXNGUJYZTVOF-IMVLJIQESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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